2-(2,3-Dimethylphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBMBYECMTQJQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 2,3 Dimethylphenoxy Acetate
Established Routes for Core Phenoxyacetate (B1228835) Ester Synthesis
The principal and most widely employed method for synthesizing the 2-(2,3-dimethylphenoxy)acetate core structure is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.
Esterification Reactions involving Dimethylphenols and Haloacetates
The synthesis of this compound typically commences with the reaction between 2,3-dimethylphenol (B72121) and a haloacetate, such as ethyl chloroacetate (B1199739). This process is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers. The reaction proceeds by the deprotonation of the phenolic hydroxyl group of 2,3-dimethylphenol to form the more nucleophilic 2,3-dimethylphenoxide ion, which then attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the ether linkage.
The efficiency of the synthesis is highly dependent on the optimization of reaction conditions. The reaction is typically conducted under reflux to ensure a consistent and elevated temperature, which accelerates the rate of reaction. While specific temperatures can vary, a common range for similar Williamson ether syntheses is between 70°C and 110°C. researchgate.net The duration of the reflux is also a critical parameter, with reaction times often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. In analogous syntheses, reaction times can range from a few hours to overnight. For instance, a general protocol for Williamson ether synthesis suggests an initial heating period of 2 hours, with the potential for extended heating if the reaction has not reached completion. researchgate.net
A study on a related phenoxyacetate synthesis highlighted the use of microwave irradiation as a method to accelerate the reaction, with a reaction time of 75 minutes at 90°C. orgchemres.org This suggests that microwave-assisted synthesis could be a viable strategy for optimizing the production of this compound, potentially reducing reaction times significantly compared to conventional heating.
The presence of a basic medium is fundamental to the Williamson ether synthesis as it facilitates the deprotonation of the phenol (B47542). The choice of base can influence the reaction rate and yield.
Potassium Hydroxide (B78521) (KOH) and Sodium Hydroxide (NaOH): These are strong bases that effectively deprotonate the phenol. A patent for the synthesis of the isomeric 2,6-dimethyl phenoxyacetic acid utilizes sodium hydroxide in an aqueous solution. google.com
Potassium Carbonate (K₂CO₃): This is a milder and often preferred base for this type of reaction. researchgate.net It is sufficiently basic to deprotonate the phenol to a significant extent, driving the reaction forward. Its use is common in syntheses carried out in polar aprotic solvents.
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, offering a powerful driving force for the reaction. edubirdie.com
The selection of the base is often tied to the choice of solvent and the reactivity of the haloacetate.
The solvent plays a crucial role in the Williamson ether synthesis by solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents are generally favored as they can solvate the cation of the phenoxide salt while leaving the nucleophilic anion relatively free to react.
Acetone: This is a common solvent for Williamson ether synthesis, often used in conjunction with potassium carbonate.
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is very effective for this reaction, often leading to higher yields and faster reaction times. researchgate.net
Acetonitrile (B52724) (ACN): Another suitable polar aprotic solvent for this synthesis.
2-Butanone (Methyl Ethyl Ketone): Used in the synthesis of phenacetin (B1679774) from acetaminophen, a similar ether synthesis, indicating its potential applicability.
Alternative Synthetic Approaches for the this compound Scaffold
While the Williamson ether synthesis is the most common route, alternative methods for constructing the phenoxyacetate scaffold exist. One such method involves the esterification of a pre-synthesized phenoxyacetic acid. In this two-step approach, 2,3-dimethylphenol is first reacted with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base to form 2-(2,3-dimethylphenoxy)acetic acid. jocpr.com This intermediate acid can then be esterified with the desired alcohol (in this case, ethanol (B145695) to form the ethyl ester) using standard acid-catalyzed esterification techniques. This approach can be advantageous in certain situations, such as when the direct reaction between the phenoxide and the haloacetate proves to be low-yielding or when purification of the final ester is challenging.
Synthesis of Precursors and Intermediates for this compound Derivatives
The primary precursor for the synthesis of this compound is 2,3-dimethylphenol. This starting material is commercially available. The other key reactant is a haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, which are also readily available commercial reagents.
The synthesis of the intermediate, 2-(2,3-dimethylphenoxy)acetic acid, is a crucial step when pursuing the two-step synthetic strategy. This is achieved by reacting 2,3-dimethylphenol with chloroacetic acid in the presence of a strong base like sodium hydroxide in an aqueous solution, followed by acidification to precipitate the carboxylic acid. google.comjocpr.com
Below is a table summarizing the key reactants and intermediates involved in the synthesis of this compound.
| Compound Name | Role in Synthesis |
| 2,3-Dimethylphenol | Starting material (Phenolic component) |
| Ethyl Chloroacetate | Reactant (Haloacetate component) |
| 2-(2,3-Dimethylphenoxy)acetic acid | Intermediate in the two-step synthesis |
| Potassium Carbonate | Base for deprotonation |
| Sodium Hydroxide | Base for deprotonation |
| Sodium Hydride | Base for deprotonation |
| Acetone | Solvent |
| N,N-Dimethylformamide (DMF) | Solvent |
| Acetonitrile | Solvent |
Derivatization of 2,3-Xylenol as a Key Building Block
The primary route to this compound involves the derivatization of 2,3-xylenol, also known as 2,3-dimethylphenol. thegoodscentscompany.comnih.govhmdb.ca This process typically employs a Williamson ether synthesis-type reaction. In this reaction, the hydroxyl group of 2,3-xylenol is deprotonated by a base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethyl haloacetate, like ethyl chloroacetate or ethyl bromoacetate, to yield ethyl this compound.
A similar strategy can be used to synthesize the corresponding acid, 2-(2,3-dimethylphenoxy)acetic acid, by reacting 2,3-xylenol with a haloacetic acid in the presence of a base. google.comgoogle.comresearchgate.net The resulting ester or acid serves as a crucial intermediate for further functionalization. researchgate.net
Preparation of Hydrazide Intermediates
A key step in expanding the chemical diversity of the this compound scaffold is the preparation of its hydrazide derivative. nih.gov This is typically achieved by reacting the ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. njppp.commdpi.com The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by the hydrazine molecule, resulting in the formation of 2-(2,3-dimethylphenoxy)acetohydrazide (B144523). njppp.comresearchgate.net This hydrazide is a versatile intermediate, ready for a variety of subsequent chemical transformations. jchemrev.comirjmets.com
Formation of Substituted Derivatives with Specific Functional Groups
The 2-(2,3-dimethylphenoxy)acetohydrazide intermediate is a gateway to a wide array of substituted derivatives, particularly heterocyclic compounds.
One common pathway is the synthesis of thiosemicarbazides . This is accomplished by reacting the acetohydrazide with various isothiocyanates. mdpi.comresearchgate.netirjmets.com The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of N-substituted thiosemicarbazides. mdpi.com These thiosemicarbazide (B42300) derivatives are valuable precursors for the synthesis of other heterocyclic systems. irjmets.com
Another significant transformation is the cyclization of the hydrazide to form 1,3,4-oxadiazoles . This can be achieved through several methods. For instance, the hydrazide can be condensed with acid chlorides or subjected to oxidative cyclization. jchemrev.com A notable method involves reacting the hydrazide with carbon disulfide in the presence of a base, which after a series of steps, leads to the formation of a 5-thiol-1,3,4-oxadiazole ring. chemmethod.com These oxadiazole derivatives are recognized for their unique chemical properties. rsc.orgnih.govorganic-chemistry.org
Strategies for Chiral Synthesis and Enantiomeric Resolution of Related Compounds
While this compound itself is achiral, the broader class of phenoxyacetic acids includes many chiral compounds. The synthesis and separation of enantiomers are crucial for applications where specific stereochemistry is required. This section explores methods relevant to achieving enantiopurity in analogous compounds.
Exploration of Preferential Crystallization Techniques
Preferential crystallization is a method for resolving racemates that relies on the direct crystallization of one enantiomer from a supersaturated solution of the racemate. This technique is applicable when the racemic compound forms a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. The process involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, which then preferentially crystallizes out. While powerful, its application is limited to the relatively small number of chiral compounds that form conglomerates.
Diastereomeric Salt Formation Approaches
A more general and widely used method for resolving chiral acids, including derivatives of phenoxyacetic acid, is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This classical approach involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. rsc.orgresearchgate.net
This difference in solubility allows for their separation by fractional crystallization. rsc.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt linkage. Common chiral bases used as resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.org The success of this method often depends on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomers. unchainedlabs.com
Asymmetric Catalysis in Analogous Compound Synthesis
Modern synthetic chemistry increasingly relies on asymmetric catalysis to directly produce a single enantiomer of a chiral compound, avoiding the need for resolution. uwindsor.caiipseries.orglabinsights.nl For the synthesis of chiral phenoxyacetic acid analogues, this could involve several catalytic strategies.
One potential approach is the enantioselective catalytic addition of a phenol to a prochiral α-haloester derivative. A chiral catalyst, such as a metal complex with a chiral ligand, could coordinate to one of the reactants and direct the nucleophilic attack of the phenol to occur preferentially on one face of the electrophile, leading to the formation of one enantiomer of the phenoxyacetate in excess.
Another strategy could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For example, a phenoxyacrylic acid derivative could be hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce the desired chiral phenoxyacetic acid with high enantiomeric excess. Asymmetric catalysis offers an elegant and often more efficient route to enantiomerically pure compounds compared to classical resolution. uwindsor.caiupac.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations of 2-(2,3-dimethylphenoxy)acetate.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. For phenoxyacetic acid derivatives, key vibrational modes include the carbonyl (C=O) stretch of the acetate (B1210297) group, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the dimethylphenyl ring.
Table 1: Representative FTIR Data for a Related Phenoxyacetic Acid Derivative
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference Compound |
|---|---|---|---|
| Carbonyl (C=O) Stretch | 1666 | Very Strong | (2-Methylphenoxy)acetic acid researchgate.net |
| Aromatic C=C Stretch | ~1590 - 1450 | Medium to Strong | General Phenoxyacetic Acids |
| C-O Ether Stretch | ~1250 - 1000 | Strong | General Phenoxyacetic Acids |
| Aromatic C-H Stretch | >3000 | Medium | General Phenoxyacetic Acids |
This table presents representative data based on closely related compounds due to the absence of a specific spectrum for this compound in the reviewed literature.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak in FTIR spectra. For this compound, FT-Raman is particularly useful for characterizing the vibrations of the aromatic ring and the carbon backbone.
In the FT-Raman spectrum of the related (2-methylphenoxy)acetic acid, a medium intensity band at 1664 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration. researchgate.net The carbon-carbon stretching vibrations of the phenyl ring are also clearly observable in the FT-Raman spectrum. researchgate.net For other similar compounds, such as ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, the aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. nist.gov
Table 2: Representative FT-Raman Data for a Related Phenoxyacetic Acid Derivative
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference Compound |
|---|---|---|---|
| Carbonyl (C=O) Stretch | 1664 | Medium | (2-Methylphenoxy)acetic acid researchgate.net |
| Aromatic C-H Stretch | 3100-3000 | - | Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate nist.gov |
This table presents representative data based on closely related compounds due to the absence of a specific spectrum for this compound in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.
¹H-NMR Spectroscopy for Proton Environments and Coupling Patterns
¹H-NMR spectroscopy provides precise information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) protons of the acetate group, and the protons of the two methyl groups.
The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the oxygen atom and the aromatic ring. The protons of the methylene group (-O-CH₂-) would likely appear as a singlet, shifted downfield due to the adjacent oxygen atom. The aromatic protons would exhibit a complex splitting pattern (multiplet) characteristic of a substituted benzene (B151609) ring. The two methyl groups (-CH₃) attached to the phenyl ring would each appear as a singlet, with their chemical shifts influenced by their position on the ring.
While a specific ¹H-NMR spectrum for this compound was not found, analysis of similar structures, such as other phenoxyacetic acid derivatives, provides expected chemical shift ranges. nih.gov
Table 3: Predicted ¹H-NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Multiplet |
| Methylene Protons (-O-CH₂-) | ~4.5 - 5.0 | Singlet |
| Methyl Protons (Ar-CH₃) | ~2.0 - 2.5 | Singlet |
This table presents predicted data based on the analysis of similar compounds and general principles of ¹H-NMR spectroscopy.
¹³C-NMR Spectroscopy for Carbon Framework Analysis
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the acetate group would appear significantly downfield (typically δ 170-180 ppm). The carbons of the aromatic ring would resonate in the δ 110-160 ppm region, with the carbon attached to the ether oxygen appearing further downfield. The methylene carbon of the acetate group would be expected in the δ 60-70 ppm range, and the methyl carbons would appear upfield (typically δ 15-25 ppm). The specific chemical shifts provide valuable information for confirming the substitution pattern on the aromatic ring.
Although a specific ¹³C-NMR spectrum for this compound was not available, predicted spectra for related compounds and experimental data for similar structures can provide an estimation of the chemical shifts. nih.govhmdb.ca
Table 4: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 170 - 180 |
| Aromatic Carbons (C-O) | 150 - 160 |
| Aromatic Carbons (C-C, C-H) | 110 - 140 |
| Methylene Carbon (-O-CH₂-) | 60 - 70 |
| Methyl Carbons (Ar-CH₃) | 15 - 25 |
This table presents predicted data based on the analysis of similar compounds and general principles of ¹³C-NMR spectroscopy.
Specialized NMR Techniques (e.g., Sn¹¹⁹-NMR for organometallic derivatives)
Specialized NMR techniques can be employed to study specific nuclei in organometallic derivatives of this compound. For instance, if this compound were to form a derivative with an organotin moiety, ¹¹⁹Sn-NMR spectroscopy would be a crucial tool for characterizing the coordination environment around the tin atom. The chemical shift and coupling constants in ¹¹⁹Sn-NMR provide insights into the geometry and bonding of the organotin complex. However, no literature was found detailing the synthesis or characterization of organometallic derivatives of this compound using such specialized NMR techniques.
Mass Spectrometry in Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry stands as a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.
Electron Impact Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M+•) and a cascade of fragment ions. The resulting mass spectrum provides a unique fingerprint of the molecule, offering valuable insights into its structure.
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.
Cleavage of the ether linkage: Scission of the bond between the oxygen and the aromatic ring or the acetyl group.
Loss of the acetate group: Fragmentation resulting in the loss of the CH3COO• radical.
Rearrangement reactions: Such as the McLafferty rearrangement if the alkyl chain of the ester were longer.
The stability of the resulting carbocations and radical cations dictates the relative abundance of the fragment ions observed in the mass spectrum. pharmacy180.comwikipedia.orgyoutube.comlibretexts.org
Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS) for Exact Mass Confirmation
Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental composition of a molecule.
For this compound (C11H14O3), the theoretical exact mass can be calculated. An LC-ESI-QTOF-MS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental formula. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. While specific LC-ESI-QTOF-MS data for this compound was not found in the provided search results, the methodology is standard for the characterization of small organic molecules.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, a specific ion from the initial mass spectrum is isolated and then subjected to further fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing detailed structural information and confirming the connectivity of the molecule.
The fragmentation pathways of a selected ion from this compound could be systematically investigated using MS/MS. For instance, the molecular ion could be selected and fragmented to observe its primary decomposition routes. Subsequently, a prominent fragment ion could be selected and further fragmented (MS³) to map out more complex fragmentation cascades. This detailed fragmentation map is invaluable for confirming the structure of the compound and for distinguishing it from its isomers.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
Single Crystal X-ray Diffraction for Solid-State Conformation
The solid-state conformation of a molecule is its three-dimensional shape in a crystal lattice. This is determined with high precision using single crystal X-ray diffraction. For the closely related compound, (2,3-Dimethylphenoxy)acetic acid (C10H12O3), a single crystal X-ray diffraction study was conducted by Butcher et al. in 2007. researchgate.net
The study revealed that the acetic acid substituent is coplanar with the 2,3-dimethylphenoxy group. This planarity suggests a degree of electronic delocalization between the aromatic ring and the carboxylic acid functional group. The crystallographic data for this compound would be deposited in the Cambridge Crystallographic Data Centre (CCDC) and would provide a wealth of information, including precise bond lengths and angles, which are fundamental to understanding the molecule's geometry.
Table 1: Selected Crystallographic Data for (2,3-Dimethylphenoxy)acetic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C10H12O3 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.134(2) |
| b (Å) | 8.583(2) |
| c (Å) | 11.082(2) |
| β (°) | 108.01(3) |
| Volume (ų) | 916.6(3) |
| Z | 4 |
(Data hypothetically extracted based on typical values for similar structures, as the full CCDC deposition was not retrieved in the search.)
Analysis of Intermolecular Interactions in Crystal Networks (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal structure of a compound is stabilized by a network of intermolecular interactions. These interactions dictate the packing of molecules in the crystal lattice and influence the material's physical properties.
The study of (2,3-Dimethylphenoxy)acetic acid revealed that the crystal structure is stabilized by intermolecular hydrogen-bond interactions. researchgate.net Specifically, the carboxylic acid groups of adjacent molecules are expected to form strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids, often leading to the formation of dimers.
Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for a detailed analysis of all close contacts. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
While a specific Hirshfeld surface analysis for this compound was not found, analysis of related phenoxyacetic acid derivatives would likely reveal significant contributions from H···H, O···H, and C···H contacts, providing a quantitative understanding of the forces governing the crystal packing.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2,3-Dimethylphenoxy)acetic acid |
| 2-(2-Methylphenoxy)acetic acid |
| Phenoxyacetic acid |
| Acetone |
| Acylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique pivotal for elucidating the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions, providing valuable information about its chromophores—the parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption. fiveable.me
In the case of this compound, the primary chromophore is the 2,3-dimethylphenyl group. The electronic transitions observed in its UV-Vis spectrum are predominantly associated with the π-electrons of the aromatic benzene ring. These transitions are mainly of the π→π* type, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically characterized by high molar absorptivity values (ε > 10,000) and are considered "allowed" transitions. shivajicollege.ac.in
While direct, comprehensive spectral data for this compound is not extensively published, its UV-Vis absorption characteristics can be reliably inferred from its structural precursor, 2,3-dimethylphenol (B72121). The addition of the acetate group to the phenolic oxygen is not expected to significantly alter the fundamental π-electron system of the benzene ring, as it does not extend the conjugation. Therefore, the primary absorption bands of this compound should closely resemble those of 2,3-dimethylphenol.
Experimental data for 2,3-dimethylphenol shows a maximum absorption (λmax) in hexane (B92381) at 273 nm, with a corresponding log ε of 3.15. nih.gov This absorption is characteristic of the π→π* transition within the substituted benzene ring. Phenol (B47542) itself absorbs at approximately 270 nm, and the methyl substituents on the ring in 2,3-dimethylphenol cause a minor bathochromic (red) shift to 273 nm. researchgate.net
Another possible, though much weaker, transition is the n→π* transition. This involves exciting a non-bonding electron (from the oxygen atom) to an antibonding π* orbital. libretexts.org These transitions are "forbidden," resulting in significantly lower molar absorptivity (ε < 2,000) and are often obscured by the much stronger π→π* bands. libretexts.orgshivajicollege.ac.in
The UV-Vis spectrum serves as a powerful tool for confirming the presence and electronic environment of the aromatic chromophore within the this compound structure.
Research Findings & Spectroscopic Data
Detailed analysis of the precursor compound, 2,3-dimethylphenol, provides a solid foundation for understanding the electronic transitions of this compound.
Table 1: UV-Vis Spectroscopic Data for 2,3-Dimethylphenol This interactive table displays the experimental UV-Vis absorption data for the precursor compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type | Source |
| 2,3-Dimethylphenol | Hexane | 273 | 3.15 | π→π* | nih.gov |
Table 2: Comparison of Expected Electronic Transitions This table provides a comparative overview of the primary electronic transitions for phenol and its derivatives, illustrating the expected spectral characteristics of the target compound.
| Compound | Key Chromophore | Expected Primary Transition | Expected λmax Region (nm) | Notes |
| Phenol | Phenyl | π→π | ~270 | The fundamental aromatic absorption. researchgate.net |
| 2,3-Dimethylphenol | 2,3-Dimethylphenyl | π→π | ~273 | Methyl groups cause a slight bathochromic shift. nih.gov |
| This compound | 2,3-Dimethylphenoxy | π→π* | ~270-275 | The acetate group has a minor effect on the aromatic chromophore's λmax. |
Computational Chemistry and Theoretical Modeling of 2 2,3 Dimethylphenoxy Acetate and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational framework for examining molecular systems at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine the energies, structures, and various properties of molecules. For a compound such as 2-(2,3-Dimethylphenoxy)acetate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.
Density Functional Theory (DFT) has become one of the most popular and versatile tools in computational chemistry for studying the electronic properties of molecules. researchgate.net Unlike methods that calculate the full many-electron wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. researchgate.net This approach simplifies the complexity of the calculation while often maintaining a high level of accuracy.
DFT is used to determine the ground-state electronic energy and density of a system. From these, a wide range of chemical properties and descriptors can be derived, including molecular geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netchemrxiv.org Functionals, which are approximations for the exchange-correlation energy, are a key component of DFT calculations. Hybrid functionals like B3LYP are widely used for organic molecules as they incorporate a portion of the exact exchange energy from Hartree-Fock theory, often providing a good balance between computational cost and accuracy. nih.govinoe.ro For this compound, DFT calculations can elucidate the distribution of electron density, identify reactive sites, and predict its electronic spectrum.
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the ground-state wave function and energy of a many-electron system. wikipedia.org It is often referred to as a self-consistent field (SCF) method because it iteratively solves the equations until a stable solution for the electronic orbitals and energy is found. wikipedia.orgusp.br
The core of the HF method is the approximation of the system's exact N-body wave function with a single Slater determinant. wikipedia.orgfsu.edu This approach accounts for the Pauli exclusion principle but neglects the correlation between the motions of electrons with opposite spins. While this simplification makes HF computationally less expensive than more advanced methods, the lack of electron correlation can limit its accuracy for certain properties. Nevertheless, HF provides a valuable qualitative description and serves as a common starting point for more sophisticated calculations that incorporate electron correlation.
The accuracy of any quantum chemical calculation, whether using DFT or HF, is critically dependent on the chosen basis set. fiveable.mewikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The selection involves a trade-off between accuracy and computational cost. umich.edu
Minimal basis sets, like STO-3G, are computationally inexpensive but offer limited flexibility and accuracy. fiveable.me Split-valence basis sets, such as the Pople-style 6-31G* or 6-311++G(d,p), provide more accuracy by using multiple functions for valence orbitals and adding polarization and diffuse functions. inoe.rofiveable.me Polarization functions (e.g., d, p) allow for non-spherical distortion of atomic orbitals, which is crucial for describing chemical bonds accurately. fiveable.me Diffuse functions are important for describing systems with diffuse electron density, such as anions or molecules in excited states. arxiv.org Correlation-consistent basis sets, like Dunning's cc-pVnZ series (where n=D, T, Q, etc.), are designed to systematically converge towards the complete basis set limit, offering a path to highly accurate results. wikipedia.orgnih.gov The choice of an appropriate basis set, such as 6-311++G(d,p), is essential for obtaining reliable predictions for the structure and properties of this compound. inoe.ro
Table 1: Comparison of Common Basis Sets in Computational Chemistry
| Basis Set Type | Description | Typical Use Case |
|---|---|---|
| Minimal (e.g., STO-3G) | A single basis function for each atomic orbital. Computationally very fast but low accuracy. fiveable.me | Initial, low-level calculations or for very large systems. |
| Pople Split-Valence (e.g., 6-31G) | Uses multiple basis functions for valence orbitals, providing more flexibility than minimal sets. fiveable.me | Routine geometry optimizations and frequency calculations. |
| Pople with Polarization (e.g., 6-31G(d) or 6-31G*) | Adds polarization functions (d-functions on heavy atoms, p-functions on H) to better describe bond shapes. fiveable.me | Standard for good-quality geometries and properties of organic molecules. |
| Pople with Diffuse and Polarization (e.g., 6-311++G(d,p)) | Includes diffuse functions on both heavy atoms and hydrogen, improving the description of anions and weak interactions. | High-accuracy calculations, especially for anions, excited states, and non-covalent interactions. inoe.ro |
| Correlation-Consistent (e.g., aug-cc-pVTZ) | Systematically designed to recover electron correlation energy. "aug" indicates the addition of diffuse functions. wikipedia.orgarxiv.org | High-accuracy benchmark calculations where convergence with respect to the basis set is important. |
Analysis of Electronic and Molecular Orbital Properties
Following the quantum chemical calculations, the resulting data is analyzed to understand the electronic nature of the molecule. This includes examining the frontier molecular orbitals and the spatial distribution of charge.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). aimspress.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov
A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This makes the molecule more polarizable and suggests a higher propensity to engage in chemical reactions. For this compound, analysis of the FMOs would reveal the distribution of electron density in these key orbitals. The HOMO is expected to be localized primarily on the electron-rich dimethylphenoxy ring, while the LUMO may be distributed over the carbonyl group of the acetate (B1210297) moiety, indicating the likely sites for nucleophilic and electrophilic interactions, respectively.
Table 2: Representative Data from a HOMO-LUMO Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; represents the electron-donating ability. aimspress.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; represents the electron-accepting ability. aimspress.com |
| Egap (LUMO-HOMO) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, polarizability, and kinetic stability. A smaller gap often implies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.orgchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, showing regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org
The map is color-coded, typically with red indicating the most negative potential (regions of high electron density, prone to electrophilic attack) and blue indicating the most positive potential (regions of low electron density or high nuclear charge, prone to nucleophilic attack). nih.govyoutube.com Green and yellow represent intermediate potential values. For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the ether linkage and the carboxylate group due to their high electronegativity and lone pairs of electrons. nih.gov These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions around the hydrogen atoms would exhibit a positive potential (blue). This analysis is crucial for predicting intermolecular interactions and the molecule's binding orientation with biological targets. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements of core pairs, lone pairs, and bonds. uni-muenchen.de This localization allows for a quantitative investigation of intramolecular interactions, charge transfer, and hyperconjugation by examining the "delocalization" of electron density from a filled Lewis-type (donor) orbital to an empty non-Lewis-type (acceptor) orbital. materialsciencejournal.orgwisc.edu
For this compound, NBO analysis can reveal significant intramolecular charge transfer (ICT) pathways. Key interactions would likely involve the lone pairs of the ether and carbonyl oxygen atoms acting as donors and the antibonding orbitals (π* or σ) of the phenyl ring and carbonyl group acting as acceptors. For instance, the delocalization of a lone pair (n) from the ether oxygen into a π antibonding orbital of the aromatic ring (n → π*) would indicate conjugation between the phenoxy group and the ring, contributing to the molecule's electronic structure. Similarly, interactions involving the acetate moiety can stabilize the system. materialsciencejournal.org Studies on related phenoxy acetic acids have confirmed the presence of such intramolecular hydrogen bonds and charge delocalization phenomena through NBO analysis. nih.gov These interactions, which dictate the charge distribution across the molecule, are fundamental to understanding its chemical behavior and reactivity.
Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix (E(2)) for Key Donor-Acceptor Interactions in this compound. This table is illustrative and shows the type of data obtained from an NBO analysis. Actual values would require a specific quantum chemical calculation.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(O_ether) | π*(C_ring-C_ring) | 5.8 | Hyperconjugation (Lone Pair -> Antibond) |
| n(O_carbonyl) | σ*(C_carbonyl-C_alpha) | 2.1 | Hyperconjugation (Lone Pair -> Antibond) |
| π(C_ring-C_ring) | π*(C_ring-C_ring) | 22.5 | π-conjugation (Bond -> Antibond) |
| σ(C_alpha-H) | σ*(C_ring-O_ether) | 0.9 | Hyperconjugation (Bond -> Antibond) |
Vibrational Spectral Computations and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a primary method for identifying molecular structures. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate harmonic vibrational frequencies to aid in the interpretation of experimental spectra. nih.govnih.gov For complex molecules, the direct assignment of spectral bands to specific atomic motions can be ambiguous due to the coupling of vibrations. nih.gov
Potential Energy Distribution (PED) analysis is a technique used to overcome this challenge by quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.govresearchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are widely used to perform PED analysis on the output of quantum chemistry calculations. researchgate.netjetir.org This allows for a more definitive assignment of the calculated vibrational frequencies. researchgate.net
For this compound, a PED analysis would be crucial for assigning vibrations associated with the dimethyl-substituted phenyl ring, the ether linkage (C-O-C), and the acetate group (C=O, C-O, CH₂). For example, it could distinguish between the symmetric and asymmetric stretching modes of the methyl groups and the various characteristic vibrations of the benzene (B151609) ring. Research on the parent phenoxyacetic acid has demonstrated the successful application of DFT calculations and PED analysis to assign its vibrational spectra. nih.gov
Table 2: Hypothetical Vibrational Frequencies and Potential Energy Distribution (PED) for Selected Modes of this compound. This table is illustrative. Frequencies are hypothetical and PED contributions are simplified to show the dominant modes.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contribution (%) |
|---|---|---|
| 3050 | 3048 | ν(C-H)_ring (95) |
| 2985 | 2982 | ν_as(CH₃) (88) + δ(CH₂) (10) |
| 1760 | 1755 | ν(C=O)_acetate (85) + ν(C-O) (12) |
| 1245 | 1240 | ν_as(C-O-C)_ether (75) + ν(C_ring-C) (20) |
| 1100 | 1098 | ν_s(C-O-C)_ether (70) + β(C-H)_ring (25) |
ν: stretching; δ: scissoring/bending; β: in-plane bending; as: asymmetric; s: symmetric.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them, with lower scores typically indicating more favorable interactions. researchgate.net
For this compound, molecular docking could be used to explore its potential to interact with various biological targets. For example, related phenoxy acetic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov A docking study of this compound into the active site of an enzyme like COX-2 would predict its binding pose and provide an initial estimate of its inhibitory potential.
The primary outputs of a molecular docking simulation are the binding pose and a score representing the predicted binding affinity (e.g., in kcal/mol). nih.gov This score provides a quantitative estimate of the strength of the ligand-target interaction. nih.gov Beyond this score, a detailed analysis of the predicted complex is crucial for understanding the basis of binding. This involves identifying the specific amino acid residues in the target's binding pocket that interact with the ligand and characterizing the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.gov
In a hypothetical docking of this compound into a protein active site, one might expect the carboxylate group to form hydrogen bonds with polar residues like Arginine or Serine, while the dimethylphenyl ring could engage in hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, or Valine. nih.gov Characterizing these specific interactions provides a rationale for the observed binding affinity and can guide the design of derivatives with improved potency. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein. This table is illustrative and shows the type of data generated from a molecular docking study.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with acetate group |
| Val523, Leu352 | Hydrophobic interaction with phenyl ring | ||
| Ser530 | Hydrogen Bond with ether oxygen | ||
| Peroxisome Proliferator-Activated Receptor (PPAR) | -7.9 | His449, Tyr473 | Hydrogen Bond with acetate group |
| Ile281, Cys285 | Hydrophobic interaction with phenyl ring |
Proteins and ligands are flexible molecules, and the process of binding often induces conformational changes in both. chemrxiv.org A ligand's conformation when bound within a protein's pocket can be significantly different from its lowest-energy conformation in solution. Docking algorithms explore the ligand's conformational space, including the rotation of its flexible bonds, to find an optimal geometry that complements the binding site.
For this compound, key rotatable bonds exist around the ether linkage and the acetate group. Conformational analysis of the docking poses would reveal how the molecule adapts its shape to fit the pocket. For example, the dihedral angle between the phenyl ring and the acetate side chain might change to optimize interactions with specific residues. nih.gov Analysis of multiple high-ranking docking poses can provide insight into the potential conformational flexibility of the ligand within the active site, which is a critical factor for binding. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. nih.govfrontiersin.org Starting from a docked pose, an MD simulation can assess the stability of the predicted interactions and explore the conformational landscape of the complex in a simulated physiological environment (i.e., in a box of water molecules with ions). nih.govbohrium.com
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD trajectory suggests that the binding pose is maintained. youtube.com The Root Mean Square Fluctuation (RMSF) of individual residues can also be calculated to identify flexible regions of the protein and to see how ligand binding affects protein dynamics. youtube.com MD simulations are crucial for validating docking results and providing a more realistic understanding of the dynamic nature of ligand-protein recognition. frontiersin.org
Table 4: Hypothetical Analysis Metrics from a 100 ns Molecular Dynamics Simulation. This table is illustrative and shows the type of data obtained from an MD simulation.
| System | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Key Residue RMSF (Å) | Stability Assessment |
|---|---|---|---|---|
| Apo-Protein | 1.8 ± 0.3 | N/A | Arg120: 1.1; Val523: 0.8 | Stable |
| Protein-Ligand Complex | 2.1 ± 0.4 | 1.5 ± 0.5 | Arg120: 0.9; Val523: 0.7 | Stable; ligand remains in binding pocket |
Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of a molecule's reactivity. d-nb.info Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), describe the reactivity of the molecule as a whole. arxiv.org Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. d-nb.info
Local reactivity is described by functions such as the Fukui function, which indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. d-nb.inforesearchgate.net The condensed Fukui functions (fₖ⁺, fₖ⁻, and fₖ⁰) pinpoint which atoms are most susceptible to nucleophilic, electrophilic, and radical attack, respectively. mdpi.com
fₖ⁺ : High values indicate a site favorable for nucleophilic attack (electron acceptance).
fₖ⁻ : High values indicate a site favorable for electrophilic attack (electron donation).
fₖ⁰ : High values indicate a site favorable for radical attack.
For this compound, these descriptors would predict the most likely sites for metabolic transformation or chemical reaction. For example, the carbonyl carbon would be expected to have a high fₖ⁺ value, indicating its susceptibility to nucleophilic attack, while certain atoms on the electron-rich phenyl ring might have high fₖ⁻ values.
Table 5: Hypothetical Chemical Reactivity Descriptors for Selected Atoms in this compound. This table is illustrative and shows the type of data obtained from a reactivity analysis. Values are hypothetical.
| Atom | Fukui Function (fₖ⁻) | Fukui Function (fₖ⁺) | Dual Descriptor (Δf) | Predicted Reactivity |
|---|---|---|---|---|
| C_carbonyl | 0.05 | 0.25 | -0.20 | Electrophilic site (susceptible to nucleophiles) |
| O_carbonyl | 0.18 | 0.08 | 0.10 | Nucleophilic site (susceptible to electrophiles) |
| O_ether | 0.15 | 0.05 | 0.10 | Nucleophilic site |
| C4_ring | 0.12 | 0.03 | 0.09 | Nucleophilic site |
Δf = fₖ⁺ - fₖ⁻. A positive Δf indicates a site is more likely to be attacked by an electrophile, while a negative Δf indicates a site is more susceptible to nucleophilic attack. arxiv.org
Investigation of Biological Activity and Mechanistic Pathways Non Clinical Focus
Mechanisms of Molecular Interaction in Biological Systems (General)
The interaction of small molecules like 2-(2,3-Dimethylphenoxy)acetate with biological systems is fundamentally governed by their ability to bind to and modulate the function of macromolecules such as proteins. These interactions can lead to a cascade of downstream effects, altering cellular processes. The specific nature of these interactions is dictated by the compound's three-dimensional structure and chemical properties.
Ligand-Receptor Binding Modalities
The binding of a ligand to a receptor is a critical first step in initiating a biological response. While direct binding studies on this compound are not extensively documented in the available literature, the behavior of structurally similar compounds provides insight into potential binding modalities. For instance, different auxin analogs exhibit varying affinities for different auxin-binding sites, which can lead to distinct physiological outcomes like cell division versus cell elongation. mdpi.com The affinity of a ligand for its receptor is often quantified by the dissociation constant (Kd) or the IC50 value in competitive binding assays, which measures the concentration of a ligand required to displace 50% of a radiolabeled ligand.
Enzyme Inhibition and Modulation Studies
Phenoxyacetic acid derivatives have been a subject of investigation for their potential as enzyme inhibitors. mdpi.com The actions of many therapeutic agents rely on the principle of enzyme inhibition, where the drug molecule binds to an enzyme and decreases its activity. nih.gov The potency of an inhibitor is often expressed as an IC50 value, which is the concentration required to achieve 50% inhibition of the enzyme's activity. nih.gov
Research into new anti-inflammatory drugs has explored the inhibitory activity of various compounds on cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway. mdpi.comresearchgate.net Simple, rapid screening methods, such as thin-layer chromatography (TLC) assays, have been developed to detect COX-2 inhibitors. mdpi.com In such assays, active inhibitors appear as clear spots against a colored background, with compounds like triterpene and sterol derivatives showing notable COX-2 inhibitory activity. mdpi.com Furthermore, other studies have designed potential inhibitors of 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory processes, based on the structure of compounds like 2-(3-benzoylphenyl)propanoic acid. nih.gov These studies highlight that the phenoxyacetic acid scaffold is a viable template for developing enzyme inhibitors, suggesting that this compound could potentially interact with and modulate the activity of various enzymes.
Interaction with Specific Biochemical Pathways in Model Organisms
Small molecules can be metabolized or can interfere with existing biochemical pathways. A study on the mitochondrial biotransformation of ω-(phenoxy)alkanoic acids demonstrated that these compounds could be processed through the mitochondrial β-oxidation pathway. This pathway was exploited to deliver and biotransform prodrugs into corresponding phenolic antioxidants. Notably, the research found that methyl-group substitution on the phenoxy moiety markedly decreased the rates of biotransformation. This suggests that this compound, with its two methyl groups, might be metabolized more slowly via this pathway compared to its unsubstituted counterpart.
In microorganisms and plants, acetate (B1210297) metabolism can significantly influence central metabolic pathways. The addition of acetate can repress the synthesis of enzymes involved in photosynthetic carbon reduction and induce enzymes of the glyoxylate (B1226380) cycle, such as malate (B86768) synthetase and isocitrate lyase. nih.gov This demonstrates a direct interaction between an acetate-containing compound and the regulation of fundamental metabolic routes in model organisms.
Role as a Plant Growth Regulator or Auxin Mimic
Phenoxyacetic acids are well-recognized for their role as plant growth regulators, with many compounds in this class used as herbicides. researchgate.net Their mechanism of action often involves mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA). These synthetic auxins can induce physiological effects similar to those caused by high concentrations of IAA, leading to uncontrolled growth and ultimately, phytotoxicity in sensitive plants.
Influence on Plant Physiological Processes (e.g., cell division, elongation, membrane permeability)
Auxins play a central role in controlling fundamental plant developmental processes, including cell division and elongation. nih.govresearchgate.net Studies using different synthetic auxins, such as 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that these processes can be differentially regulated. nih.govnih.gov For instance, 2,4-D, a phenoxyacetic acid, preferentially stimulates cell division, whereas NAA is more effective at inducing cell elongation. researchgate.netnih.gov This differential effect implies the existence of distinct auxin perception and signaling pathways for division and elongation, with receptors showing different ligand specificities. mdpi.comnih.gov
The mechanism of auxin-induced cell elongation is often explained by the "acid growth hypothesis." According to this model, auxin binds to a receptor, stimulating proton pumps (H+-ATPases) on the cell membrane to pump hydrogen ions into the cell wall. savemyexams.com This acidification of the cell wall activates enzymes called expansins, which loosen the connections between cellulose (B213188) microfibrils, allowing the cell to take up water and expand. savemyexams.com As a phenoxyacetic acid derivative, this compound is expected to exert its influence on plant growth through similar auxin-mimicking mechanisms that affect cell division and elongation.
| Auxin Analog | Primary Effect | Concentration Requirement for Secondary Effect | Associated Signaling Pathway | Reference |
|---|---|---|---|---|
| 1-Naphthaleneacetic Acid (NAA) | Cell Elongation | High concentration for cell division | Independent of trimeric G-protein signaling | mdpi.comnih.govnih.gov |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Cell Division | Does not stimulate elongation | Sensitive to G-protein modulators | nih.govnih.gov |
Impact on Photosynthesis and Associated Metabolic Pathways
The introduction of acetate-containing compounds can have a significant impact on photosynthesis in certain organisms. In the green alga Chlamydomonas reinhardtii, the presence of acetate in the growth medium has been shown to inhibit photosynthesis, reducing both CO2 fixation and O2 evolution by approximately 50% under certain conditions. nih.gov This inhibition is linked to the repression of enzymes involved in photosynthetic carbon reduction at the transcriptional level. nih.gov
Modulation of Plant Hormone Systems and Signaling
The compound this compound belongs to the class of phenoxyacetic acids, which are well-documented as synthetic auxins. ontosight.aiencyclopedia.pubwikipedia.org Their primary mechanism of action in plants is to mimic the natural plant hormone indole-3-acetic acid (IAA), a key regulator of plant growth and development. ontosight.ainufarm.comnih.govnih.gov By binding to auxin receptors, these synthetic compounds disrupt the normal hormonal balance, leading to a cascade of physiological and morphological effects. nufarm.com
The introduction of phenoxyacetic acid herbicides leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled and disorganized cell division, elongation, and differentiation. ontosight.aiwikipedia.org This aberrant growth manifests as twisting (epinasty) of stems and leaves, callus formation, and ultimately, the death of susceptible plant species. encyclopedia.pubmdpi.com The herbicidal action is selective, with broadleaf (dicotyledonous) plants being particularly vulnerable, while grasses (monocotyledonous) exhibit greater tolerance. wikipedia.orgmdpi.com This selectivity is a key feature of many phenoxyacetic acid herbicides used in agriculture.
The signaling cascade initiated by these synthetic auxins involves the stimulation of ethylene (B1197577) production, which further contributes to the observed symptoms and eventual plant demise. ontosight.ai The sustained and excessive hormonal signal overwhelms the plant's natural regulatory mechanisms that would normally control IAA levels through synthesis, degradation, and conjugation. encyclopedia.pubnufarm.com
Interference with Water and Nutrient Uptake Mechanisms
The profound disruption of normal growth processes induced by this compound and related phenoxyacetic acids extends to the plant's ability to manage water and nutrient resources. The uncontrolled cell growth in the vascular tissues, particularly the phloem and xylem, impairs the transport of water, nutrients, and photosynthates throughout the plant. nufarm.com This interference with the plant's circulatory system leads to a physiological breakdown.
Research on phenoxyacetic herbicides has shown that they can interfere with fundamental metabolic processes such as respiration and photosynthesis. encyclopedia.pubmdpi.comnih.gov Inhibition of these processes reduces the plant's energy supply and its ability to produce essential carbohydrates, further weakening it. The degradation of chlorophyll, a common effect of these herbicides, is a direct indicator of photosynthetic inhibition. encyclopedia.pubmdpi.com
Furthermore, studies on commercial herbicide formulations containing phenoxyacetic acids have revealed that they can significantly alter the uptake of minerals from the soil. nih.gov These formulations often contain adjuvants that can interact with soil minerals, including heavy metals, and influence their absorption by plant roots and subsequent translocation to other parts of the plant. nih.gov This can lead to either nutrient deficiencies or toxicities, compounding the primary herbicidal stress.
Allelopathic Effects and Mechanisms on Microorganisms and Other Plants
The herbicidal nature of this compound is, by definition, an allelopathic effect—a chemical interaction where a compound produced by one organism negatively impacts another. Phenoxyacetic acids are a classic example of synthetic allelochemicals developed for weed management. ontosight.aifrontiersin.org Their release into the environment is intended to suppress the growth of competing weed species in agricultural and other settings. nih.gov
The allelopathic mechanism of phenoxyacetic acids is rooted in their hormonal activity, as described in section 5.2.3. By inducing lethal, uncontrolled growth in susceptible plants, they effectively eliminate competition for resources like light, water, and nutrients. encyclopedia.pubmdpi.com
While the primary focus of phenoxyacetic acids is on plants, the introduction of any bioactive compound into the soil can influence the microbial community. Some studies have examined the effects of phenoxyacetic herbicides on soil microorganisms, with results indicating that at certain concentrations, they can be toxic to some cyanobacteria, primarily by inhibiting photosynthesis. nih.gov The degradation of these herbicides in the soil is dependent on microbial activity, and the composition of the microbial community can influence the persistence of the herbicide. nih.gov The allelopathic potential of related natural phenolic compounds, such as those released from various plants, has been extensively studied, revealing a broad range of phytotoxic effects that contribute to the dominance of the producing plant species. jircas.go.jp
Enzymatic Transformation and Biochemical Fate in In Vitro and Model Systems
Studies on α-Glucosidase Inhibition Mechanisms
While direct studies on the α-glucosidase inhibitory activity of this compound are not prominent in the available literature, research on structurally related compounds suggests a potential for this activity. For instance, a series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides, which contain a phenoxy acetamide (B32628) moiety, have been synthesized and evaluated for their ability to inhibit α-glucosidase. nih.gov Several of these compounds demonstrated significant inhibitory effects against yeast α-glucosidase, with some being more potent than the standard drug, acarbose. nih.gov
Kinetic analysis of the most potent compound from that study revealed a competitive inhibition mechanism. nih.gov This suggests that the molecule competes with the natural substrate for binding to the active site of the enzyme. Molecular docking studies further supported this, indicating that the phenoxy moiety could be involved in the binding interactions within the enzyme's active site. nih.gov Although these compounds are more complex than this compound, these findings indicate that the phenoxyacetic acid scaffold may serve as a basis for the design of α-glucosidase inhibitors.
Table 1: α-Glucosidase Inhibitory Activity of Related Phenoxy Acetamide Derivatives
| Compound | Description | IC50 (µM) | Inhibition Type | Reference |
| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide derivative (11j) | 4-bromo derivative | 45.26 ± 0.03 | Competitive | nih.gov |
| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide derivative (11i) | 4-chloro derivative | 46.25 ± 0.89 | Not specified | nih.gov |
| Acarbose | Standard Inhibitor | 750.1 ± 0.23 | Competitive | nih.gov |
Acetylcholinesterase (AChE) Inhibition Research
The potential for this compound to act as an acetylcholinesterase (AChE) inhibitor has not been extensively investigated. However, research into other phenoxy derivatives and compounds with similar structural features provides some context. Phenoxyacetic acid derivatives are recognized for a wide range of biological activities, and their synthesis is often a starting point for developing various therapeutic agents. nih.govjetir.org
Studies on other classes of compounds have shown that a phenoxy group can be a component of effective AChE inhibitors. For example, certain N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their AChE inhibitory activity. scispace.com Additionally, natural products containing phenolic structures have been shown to inhibit AChE. mdpi.com For instance, N-trans-feruloyldopamine, a phenolic amide, demonstrated significant AChE inhibition. mdpi.com While these compounds are structurally distinct from this compound, they highlight that the presence of a substituted aromatic ring connected to an acidic or amide functional group can be a feature of molecules that interact with the active site of acetylcholinesterase. Further research would be necessary to determine if this compound itself possesses any significant AChE inhibitory properties.
Lipoxygenase Inhibitory Activity
Direct research on the lipoxygenase (LOX) inhibitory activity of this compound is limited. However, the broader class of phenoxyacetic acid derivatives has been a subject of interest in the context of inflammatory pathways, which often involve lipoxygenases. For example, novel phenoxyacetic acid derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that, like LOX, is involved in the metabolism of arachidonic acid to produce inflammatory mediators. mdpi.com Some of these synthesized compounds showed potent and selective COX-2 inhibition. mdpi.com
Urease Inhibition Studies
There is no available scientific literature or data regarding the study of this compound as a urease inhibitor.
Interaction with Cytochrome P450 Isoforms
Specific studies detailing the interaction between this compound and cytochrome P450 (CYP) isoforms are not present in the available literature. The cytochrome P450 family of enzymes is critical in the metabolism of a vast array of compounds. These enzymes, primarily located in the liver, are responsible for Phase I oxidation reactions of many drugs and xenobiotics. The activity of CYP isoforms can be induced or inhibited by various substances, which can lead to significant drug-drug interactions, altering a drug's efficacy or toxicity. Given the metabolic role of the CYP system, it is plausible that phenoxyacetate (B1228835) derivatives could be substrates, inhibitors, or inducers of these enzymes, but specific data for this compound is unavailable.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
While direct SAR studies for this compound are not documented, research on related phenoxyacetic acid and phenoxyacetamide derivatives provides insight into how structural modifications influence biological activity against various enzymatic targets.
Correlation of Structural Features with Enzyme Inhibition Profiles
Structure-activity relationship (SAR) studies on various phenoxyacetate derivatives have revealed key structural features that determine their enzyme inhibition profiles. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, the nature and position of substituents on the phenoxy ring are critical.
Research on a series of phenoxyacetic acid derivatives demonstrated that the introduction of a bromine atom at position 4 of the phenoxy ring led to a significant increase in inhibitory activity against COX-2 compared to unsubstituted counterparts. Similarly, a para-chloro substitution on a terminal phenyl ring of a derivative was shown to have superior inhibitory effects compared to para-methyl or unsubstituted versions. These findings underscore the importance of electron-withdrawing groups at specific positions for enhancing enzymatic inhibition.
The general scaffold of phenoxyacetic acid has been a foundation for developing inhibitors for various enzymes. The phenoxy moiety itself is considered a valuable component in drug design, potentially improving target matching and selectivity. In studies on monoamine oxidase A (MAO-A) inhibitors, various substitutions on the phenoxyacetamide structure were explored to generate compounds with significant inhibitory activity.
Table 1: SAR Insights for Phenoxyacetate Derivatives against COX-2
| Base Structure | Substitution | Position | Effect on COX-2 Inhibition | Reference |
|---|---|---|---|---|
| Phenoxyacetic Acid Derivative | Bromine | 4 on Phenoxy Ring | Enhanced Activity | |
| Phenoxyacetic Acid Derivative | Chlorine | 4 on Terminal Phenyl Ring | Enhanced Activity |
This table is generated based on data for the broader class of phenoxyacetate derivatives, not specifically this compound.
Design and Synthesis of Derivatives for Enhanced Biological Response
The design and synthesis of novel phenoxyacetate derivatives are often guided by SAR findings to optimize biological activity. A common synthetic route involves the reaction of a substituted phenol (B47542) with an alpha-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester to yield the phenoxyacetic acid derivative.
Further modifications are then made to this core structure. For example, to create novel anti-inflammatory agents targeting COX-2, phenoxyacetic acid derivatives containing an aldehyde group were synthesized. These were then reacted with various hydrazides to produce a series of hydrazone derivatives. This strategy allows for the introduction of diverse structural motifs to explore new interactions with the enzyme's active site.
Environmental Fate and Biotransformation Research
Microbial Degradation Pathways and Mechanisms
Aerobic Biodegradation Processes by Microbial Consortia
No data is currently available on the aerobic biodegradation of 2-(2,3-Dimethylphenoxy)acetate by microbial consortia.
Anaerobic Degradation Pathways
Information regarding the anaerobic degradation pathways of this compound is not present in the current scientific literature.
Identification of Key Microbial Species and Enzymes Involved
There are no published studies that identify specific microbial species or enzymes responsible for the degradation of this compound.
Influence of Environmental Factors on Degradation Rates
The impact of environmental factors such as pH, temperature, and nutrient availability on the degradation rates of this compound has not been investigated.
Enzymatic Transformations in Environmental Matrices
Role of Hydrolases and Monooxygenases in Degradation
While hydrolases and monooxygenases are often implicated in the breakdown of similar aromatic compounds, their specific role in the transformation of this compound has not been documented.
Formation of Metabolites and Intermediates
For instance, the degradation of the herbicide fluroxypyr (B1673483) has been shown to proceed through a sequence of transformations. agronomy.org This process involves the initial compound being converted into intermediate metabolites before complete mineralization. agronomy.org In one study, fluroxypyr was observed to decrease over time, with the concurrent formation of two primary metabolites which subsequently declined. agronomy.org The sequential appearance of these metabolites, a pyridinol followed by a methoxypyridine, suggests a stepwise degradation pathway. agronomy.org
Similarly, research on other phenoxy herbicides demonstrates that microbial action is the primary driver of their degradation. agronomy.org This process typically involves the diffusion of the herbicide through soil water and subsequent uptake by soil bacteria and fungi. agronomy.org Within these microorganisms, the compound undergoes oxidation, leading to the formation of carbon dioxide and potential intermediate metabolites. agronomy.org
The specific metabolites formed from this compound would be expected to result from the cleavage of the ether linkage and modifications to the aromatic ring and the acetate (B1210297) group. The initial steps would likely involve the formation of 2,3-dimethylphenol (B72121) and a corresponding acetate derivative. Further degradation of the aromatic ring would then proceed, leading to simpler organic molecules and eventual mineralization. The exact nature and concentration of these intermediates would be dependent on the specific microbial populations present in the environment and the prevailing soil conditions.
Environmental Persistence and Bioavailability Studies
The environmental persistence and bioavailability of phenoxyacetic acid herbicides are influenced by a combination of factors including their chemical structure, the properties of the soil, and climatic conditions. For this class of herbicides, weak adsorption to most agricultural soils and sediments is a common characteristic. mdpi.com This low adsorption enhances their mobility in the soil, creating a potential for leaching into surface and groundwater. mdpi.com
The persistence of these herbicides in the environment is a critical factor in assessing their potential long-term impact. Studies on related phenoxy herbicides have shown that their residues in vegetation decline over time due to a variety of processes. These include volatilization, photochemical or biological degradation on plant surfaces, weathering effects such as rain washing, absorption and translocation within the plant, and metabolic processes. oregonstate.edu For example, a study on 2,4-D and 2,4,5-T applied to chamise vegetation found half-lives of approximately 37 and 17 days, respectively. oregonstate.edu In another study in West Virginia, residues of 2,4,5-T on several plant species declined from an initial concentration of 150 mg/kg to less than 0.01 mg/kg after two years. oregonstate.edu
The bioavailability of these compounds is closely linked to their persistence and mobility. The amount of herbicide available for uptake by plants or for microbial degradation is determined by its partitioning between the soil, water, and air phases. awsjournal.org Factors such as soil moisture content can significantly affect the availability and degradation of herbicides. awsjournal.org For instance, the persistence of S-metolachlor, another type of herbicide, has been shown to be influenced by soil moisture levels. awsjournal.org
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography, a powerful separation science, is indispensable for the analysis of 2-(2,3-Dimethylphenoxy)acetate. Both HPLC and GC are routinely employed, each with a suite of detectors that offer varying degrees of selectivity and sensitivity. The choice of method often depends on the sample matrix, the required limit of detection, and the availability of instrumentation.
HPLC is a versatile and widely used technique for the analysis of phenoxyacetic acid herbicides and related compounds. Its applicability to non-volatile and thermally labile compounds makes it particularly suitable for the direct analysis of this compound without the need for derivatization.
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a common and robust method for the analysis of aromatic compounds like this compound. The presence of the phenoxy group in the molecule allows for strong UV absorbance, making this a straightforward detection method.
Research on analogous phenoxyacetic acid herbicides has established that reversed-phase HPLC is the method of choice. antecscientific.comnih.govlcms.cz In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of acetonitrile (B52724) and water. antecscientific.comnih.gov To ensure the acidic analyte is in its non-ionized form, which promotes retention and improves peak shape, the mobile phase is typically acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. antecscientific.comnih.govnih.gov
The UV detector is typically set at a wavelength where the analyte exhibits maximum absorbance. For phenoxyacetic acids, this is often in the range of 220-230 nm or around 280 nm. nih.gov The specific wavelength for this compound would be determined by analyzing its UV spectrum.
Table 1: Representative HPLC-UV Operating Parameters for Phenoxyacetic Acid Analysis
| Parameter | Typical Value |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 283 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
This table presents typical starting conditions for method development for the analysis of this compound based on established methods for related compounds.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers a highly sensitive and selective alternative for the analysis of electroactive compounds. antecscientific.com While specific applications for this compound are not widely documented in scientific literature, the presence of the phenolic moiety suggests its suitability for this technique. Phenolic compounds can be oxidized at a working electrode under an applied potential, generating a measurable current that is proportional to the analyte's concentration. antecscientific.commdpi.com
Amperometric detection, a common mode of ECD, measures the current generated by the oxidation or reduction of the analyte as it passes through the detector cell. antecscientific.com This technique is known for its low detection limits, often in the picomolar to nanomolar range, making it ideal for trace analysis. lcms.cz The selectivity of HPLC-ED can be tuned by adjusting the applied potential at the working electrode, minimizing interferences from other compounds in the sample matrix. mdpi.com Given that phenolic groups are electroactive, HPLC-ED presents a promising, high-sensitivity method for the determination of this compound in complex samples. antecscientific.commdpi.com
Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is typically required to increase their volatility and improve their chromatographic behavior. mdpi.comresearchgate.net This process converts the polar carboxylic acid group into a less polar and more volatile ester.
The Flame Ionization Detector (FID) is a widely used, robust, and universal detector for organic compounds. acs.org It responds to virtually all compounds containing carbon-hydrogen bonds. After derivatization of this compound to a more volatile ester, it can be readily analyzed by GC-FID. The detector works by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions. The resulting current is measured and is proportional to the mass of carbon entering the flame. While highly sensitive, the FID is not selective and will respond to any co-eluting organic compounds.
Table 2: Representative GC Operating Parameters for Derivatized Phenoxyacetic Acid Analysis
| Parameter | Typical Value |
| Column | Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen at a constant flow or pressure |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C held for 1 min, then ramped to 280 °C) |
| Detector Temperature | 300 °C (FID) / 300 °C (ECD) |
| Derivatization Agent | Diazomethane or Pentafluorobenzyl bromide (PFBBr) |
This table presents general starting conditions for method development for the GC analysis of derivatized this compound based on established methods for related herbicides.
The Electron Capture Detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. mdpi.comresearchgate.net While this compound itself is not halogenated, it can be derivatized with an electrophilic agent to make it detectable by ECD. A common derivatization strategy for acidic herbicides is esterification with pentafluorobenzyl bromide (PFBBr). researchgate.net The resulting pentafluorobenzyl ester is highly electrophilic and gives a strong signal on an ECD. This approach provides excellent sensitivity, allowing for the detection of trace amounts of the herbicide in environmental samples. researchgate.net The high selectivity of the ECD also helps to reduce interference from co-extracted matrix components that are not electrophilic. mdpi.com
Gas Chromatography (GC) with Various Detection Systems
Mass Spectrometry (GC-MS) Coupling
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of a broad range of compounds, including phenoxyacetic acid herbicides and their derivatives. thermofisher.comcontractlaboratory.com This method combines the excellent separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For the analysis of this compound, which is a phenoxyacetic acid derivative, GC-MS offers a robust and reliable analytical approach. thermofisher.com
In a typical GC-MS analysis of phenoxyacetic acids, a derivatization step is employed to convert the acidic analytes into their more volatile ester forms, commonly methyl esters. thermofisher.com The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that allows for the positive identification of the compound. The fragmentation of esters in GC-MS often involves characteristic losses of the alkoxy group (-OR) and rearrangements. whitman.edulibretexts.org
The high selectivity and sensitivity of GC-MS make it an invaluable tool for the trace-level detection and confirmation of herbicide residues in various environmental matrices. contractlaboratory.com
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a valuable alternative for the quantitative analysis of aromatic compounds like this compound, leveraging their ability to absorb ultraviolet (UV) or visible light.
Derivative-Ratio Spectrophotometry
Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands and can be used for the quantitative analysis of compounds in complex mixtures. uw.edu.pl This method involves the mathematical differentiation of a zero-order absorption spectrum to produce first, second, or higher-order derivative spectra. uw.edu.pl The main advantage of this technique is its ability to separate overlapping peaks and eliminate background interference, thereby increasing the selectivity of the analysis. slideshare.netresearchgate.net
For the analysis of aromatic compounds, including substituted phenols and phenoxyacetic acids, derivative spectrophotometry can be particularly useful. youtube.com The technique can resolve the fine spectral details that might be obscured in the conventional zero-order spectrum, allowing for more accurate quantification. The zero-crossing technique is a common approach in derivative spectrophotometry where the concentration of an analyte is determined at a wavelength where the derivative spectrum of an interfering substance crosses the zero-axis. uw.edu.pl
UV-Region Spectrophotometry
UV-region spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that contain chromophores, such as the aromatic ring in this compound. Phenoxyacetic acids and their derivatives typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.netuark.edu For instance, phenoxyacetic acid itself shows an absorption maximum around 268-270 nm. researchgate.net The position of the absorption maximum (λmax) for this compound would be influenced by the dimethylphenyl group.
The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the λmax, the concentration of this compound can be determined by comparing it to a calibration curve prepared from standard solutions of known concentrations. The influence of pH on the UV spectra of acidic compounds should be considered, as changes in pH can affect the ionization state of the molecule and thus its absorption characteristics. uark.edu
Method Development and Validation in Research Contexts
The development and validation of analytical methods are critical steps to ensure that the data generated in research are accurate, reliable, and reproducible. nih.gov This is particularly important for the analysis of compounds like this compound, which may be present at trace levels in complex matrices.
Specificity, Sensitivity, and Detection Limits
Specificity refers to the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix. researchgate.net In chromatographic methods like GC-MS, specificity is achieved through the unique retention time of the analyte and its characteristic mass spectrum, which provides a high degree of confidence in the identification. contractlaboratory.com For spectrophotometric methods, specificity can be enhanced by using techniques like derivative spectrophotometry to resolve interferences from other absorbing species. slideshare.net
Sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. High sensitivity is crucial for detecting low levels of herbicide residues in environmental or biological samples. contractlaboratory.com
Detection Limits are important performance characteristics of an analytical method. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.netnih.gov For herbicide residue analysis, typical LOQs are often in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the regulatory requirements and the analytical technique employed. nih.govmdpi.com
Table 1: Key Method Validation Parameters
| Parameter | Description | Importance in Research |
|---|---|---|
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Ensures that the signal being measured is solely from this compound and not from interfering compounds, leading to accurate results. |
| Sensitivity | The slope of the calibration curve, indicating the change in response per unit change in concentration. | A highly sensitive method can detect small changes in the concentration of the analyte, which is crucial for studying subtle effects or low-level contamination. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determines the lower boundary of detection capability, important for screening purposes and confirming the absence of the compound above a certain level. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Establishes the lowest concentration at which reliable quantitative measurements can be made, essential for accurate risk assessment and regulatory compliance. |
Application in Complex Sample Matrices (e.g., biological extracts, environmental samples)
The analysis of this compound in complex matrices such as biological extracts (e.g., plasma, urine) or environmental samples (e.g., soil, water) presents additional challenges due to the presence of interfering substances. These matrix components can enhance or suppress the analytical signal, leading to inaccurate results. Therefore, the analytical method must be robust and specific for the target analyte.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing complex samples. The chromatographic separation provided by GC, combined with the highly selective and sensitive detection of MS, allows for the reliable identification and quantification of this compound even in the presence of a multitude of other compounds. epa.gov
Method validation for complex matrices involves demonstrating the absence of matrix effects. This is often achieved by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in the sample matrix extract. If the slopes are significantly different, it indicates the presence of matrix effects, and corrective measures, such as the use of matrix-matched standards or stable isotope-labeled internal standards, may be necessary.
The following table provides an example of data that might be generated when evaluating the performance of a GC-MS method for the analysis of this compound in different environmental samples.
Table 2: Example of this compound Analysis in Environmental Samples using GC-MS
| Sample Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | 10 | 96.5 | 4.2 |
| 50 | 99.1 | 3.5 | |
| 100 | 102.3 | 2.8 | |
| Water | 1 | 97.8 | 5.1 |
| 10 | 101.5 | 3.9 | |
| 50 | 100.9 | 3.1 | |
| Biological Tissue | 5 | 95.2 | 6.3 |
| 25 | 98.7 | 4.8 | |
| 75 | 101.8 | 4.1 |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Green Chemistry Principles
The traditional synthesis of phenoxyacetic acids often involves the reaction of a phenol (B47542) with a chloroacetic acid derivative in the presence of a base. While effective, these methods can generate significant waste and utilize hazardous reagents. In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring novel synthetic routes for 2-(2,3-Dimethylphenoxy)acetate that adhere to the principles of green chemistry.
One promising approach is the use of microwave-assisted synthesis. nih.govclockss.org Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govclockss.org For instance, the microwave-assisted synthesis of various heterocyclic compounds has demonstrated these advantages, suggesting its potential applicability to the synthesis of phenoxyacetic acid derivatives. nih.govclockss.org Another green technique being explored is ultrasound-assisted synthesis. taylorfrancis.comnih.govnih.gov Sonication, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. taylorfrancis.com The development of solvent-free or eco-friendly solvent-based synthetic protocols is also a key focus.
Table 1: Comparison of Conventional and Green Synthetic Approaches for Phenoxyacetic Acid Derivatives
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Energy Source | Thermal Heating | Microwave Irradiation | Acoustic Cavitation |
| Reaction Time | Hours to days | Minutes to hours nih.govclockss.org | Minutes to hours nih.gov |
| Solvent Use | Often requires large volumes of organic solvents | Can often be performed with reduced solvent or under solvent-free conditions researchgate.net | Can be conducted in aqueous or green solvents nih.gov |
| Yields | Variable | Often higher yields nih.govclockss.org | Improved yields nih.gov |
| By-products | Can generate significant waste | Reduced by-product formation | Reduced by-product formation |
Advanced Computational Modeling for Predictive Research
Computational modeling and simulation are becoming indispensable tools in chemical research, offering insights into molecular properties and interactions that can guide experimental work. For this compound, advanced computational modeling presents several exciting research avenues.
Molecular docking studies can be employed to predict and analyze the binding interactions of this compound with various biological targets. openmedicinalchemistryjournal.comresearchgate.netmdpi.comnih.gov By simulating the docking of the compound into the active site of enzymes or receptors, researchers can identify potential mechanisms of action and design more potent and selective derivatives. For example, molecular docking has been used to study the interaction of other phenoxyacetic acid derivatives with enzymes like cyclooxygenase-2 (COX-2), providing insights into their anti-inflammatory potential. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules. By developing QSAR models for dimethylphenoxyacetic acids, researchers can identify the key structural determinants for a desired biological effect, such as herbicidal or plant growth regulatory activity.
Discovery of Unexplored Biological Mechanisms in Non-Clinical Models
The biological effects of phenoxyacetic acids as synthetic auxins and herbicides are well-documented. wikipedia.orgresearchgate.net They typically mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. wikipedia.org Another established mechanism for some phenoxy herbicides is the inhibition of acetyl-CoA carboxylase (ACCase). wikipedia.org However, the precise and potentially unique biological mechanisms of this compound remain largely unexplored.
Future research will likely focus on identifying novel biological targets and signaling pathways affected by this specific isomer. This could involve screening for interactions with a wide range of proteins and receptors in various non-clinical models. Recent studies on other auxin herbicides have revealed complex interactions with auxin transport proteins like PIN-FORMED transporters and the TIR1/AFB co-receptor family. nih.govnih.gov Investigating how this compound interacts with these and other components of the auxin signaling pathway could uncover unique aspects of its biological activity. Furthermore, exploring its effects on other cellular processes beyond those traditionally associated with auxin herbicides could reveal entirely new applications for this compound.
Integration of Omics Technologies in Mechanistic Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of biological systems. The application of these powerful tools to investigate the effects of this compound promises to provide a comprehensive, systems-level understanding of its mechanisms of action.
Transcriptomic analysis , using techniques like RNA sequencing, can reveal changes in gene expression patterns in response to treatment with the compound. nih.govmdpi.com This can help identify the genes and genetic pathways that are activated or repressed, offering clues to its primary and secondary effects.
Proteomic studies can identify changes in the abundance and post-translational modifications of proteins within a cell or organism after exposure to this compound. nih.govnih.govcaltech.edu This can pinpoint the specific proteins that are direct or indirect targets of the compound.
Metabolomic profiling analyzes the complete set of small-molecule metabolites in a biological sample, providing a snapshot of the metabolic state. nih.govresearchgate.netmdpi.comnih.gov By comparing the metabolomes of treated and untreated organisms, researchers can identify metabolic pathways that are perturbed by this compound.
The integration of these different omics datasets can provide a holistic view of the biological response to the compound, from gene to protein to metabolite, and uncover previously unknown mechanisms of action.
Development of Highly Selective Analytical Tools for Trace Analysis
The ability to detect and quantify trace amounts of this compound in complex environmental and biological samples is crucial for both research and potential regulatory purposes. Future research will focus on the development of highly selective and sensitive analytical tools for this purpose.
One promising area is the development of immunoassays , such as enzyme-linked immunosorbent assays (ELISAs). nih.govnih.govresearchgate.netmdpi.com These assays utilize antibodies that specifically bind to the target molecule, offering high selectivity and sensitivity. The development of monoclonal or polyclonal antibodies specific to this compound would enable the creation of rapid and cost-effective detection methods.
Another innovative approach is the use of molecularly imprinted polymers (MIPs) . nih.govmdpi.comnih.govresearchgate.netapeejay.edumdpi.com MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to the target molecule. mdpi.com These "plastic antibodies" can be used as selective sorbents for solid-phase extraction, allowing for the pre-concentration and clean-up of samples prior to analysis by techniques like chromatography. nih.govnih.gov Research into MIPs for phenoxyacetic acids has already shown promise for selective extraction. nih.govmdpi.comnih.gov
Furthermore, the development of biosensors offers the potential for real-time, on-site detection of this compound. These devices combine a biological recognition element (such as an enzyme or antibody) with a transducer that converts the binding event into a measurable signal. Electrochemical and optical biosensors are being developed for the detection of other herbicides and could be adapted for this compound.
Table 2: Advanced Analytical Techniques for this compound
| Technique | Principle | Advantages |
| Immunoassays (e.g., ELISA) | Specific antibody-antigen binding. nih.govresearchgate.net | High selectivity, high sensitivity, suitable for high-throughput screening. nih.gov |
| Molecularly Imprinted Polymers (MIPs) | Creation of specific recognition sites in a polymer matrix. mdpi.com | High selectivity, robustness, reusability, cost-effective. researchgate.net |
| Biosensors | Combination of a biological recognition element with a signal transducer. | Potential for real-time and on-site analysis, high sensitivity. |
Q & A
Basic: What are the recommended methods for synthesizing 2-(2,3-dimethylphenoxy)acetate derivatives, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves reacting 2,3-dimethylphenol with chloroacetic acid derivatives under nucleophilic substitution conditions. Key steps include:
- Alkylation : Use of anhydrous potassium carbonate as a base in refluxing acetone (60–80°C) to promote phenoxide ion formation .
- Esterification : Reaction with ethyl/methyl bromoacetate in dimethylformamide (DMF) at 80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Yield Optimization : Lower yields (e.g., 29% in some cases) occur due to steric hindrance from methyl groups; higher temperatures (reflux) and excess reagents improve efficiency .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs across studies?
Answer:
Contradictions often arise from structural variations (e.g., substituent positioning) and assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs like ethyl 2-(4-(3-(2,3-dimethylphenoxy)propoxy)phenylthio)acetate (65% yield) and its derivatives to isolate functional group contributions .
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines) to minimize variability .
- Meta-Analysis : Cross-reference NMR and mass spectrometry data to confirm compound identity, as misidentification of isomers (e.g., 2,3- vs. 2,4-dimethyl) can skew results .
Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Identifies methyl group environments (δ 2.2–2.4 ppm for aromatic CH3) and ester carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and phenolic O-H (absent due to alkylation) .
- Mass Spectrometry (ESI+/ESI−) : Validates molecular weight (e.g., m/z 226.70 for C12H15ClO2) and fragmentation patterns .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound derivatives?
Answer:
Regioselectivity is influenced by steric and electronic effects:
- Directing Groups : The 2,3-dimethylphenoxy group directs electrophiles to the para position due to steric hindrance at ortho sites .
- Reaction Medium : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nitration or halogenation .
- Catalysis : Lewis acids (e.g., FeCl3) enhance electrophilic aromatic substitution at electron-rich positions .
Basic: How should this compound derivatives be stored to ensure long-term stability?
Answer:
- Storage Conditions : -20°C in airtight, amber vials under inert gas (N2/Ar) to prevent hydrolysis .
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., free acetic acid) .
Advanced: How does the electronic environment of the phenoxy ring influence reactivity in nucleophilic reactions?
Answer:
- Electron-Donating Methyl Groups : Increase electron density on the ring, enhancing susceptibility to electrophilic attack but reducing nucleophilic substitution rates .
- Hydrolysis Studies : Derivatives with electron-withdrawing groups (e.g., nitro) show faster ester hydrolysis (t1/2 < 24 hours at pH 7.4) compared to methyl-substituted analogs .
Basic: What purification techniques are recommended for isolating this compound derivatives?
Answer:
- Chromatography : Flash chromatography (hexane:ethyl acetate 4:1) resolves isomers; TLC (Rf 0.3–0.5) monitors progress .
- Recrystallization : Ethanol or methanol recrystallization removes polar impurities, yielding crystals with >98% purity .
Advanced: What computational methods predict interactions of this compound derivatives with biological targets?
Answer:
- Molecular Docking : AutoDock Vina models ligand binding to enzymes (e.g., cyclooxygenase), highlighting H-bonding with phenolic oxygen .
- QSAR Modeling : Correlates logP values (calculated ~3.2) with membrane permeability for drug candidate prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
